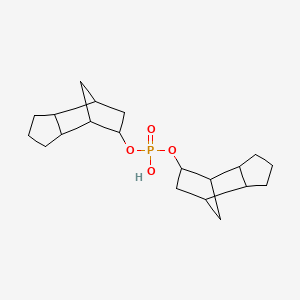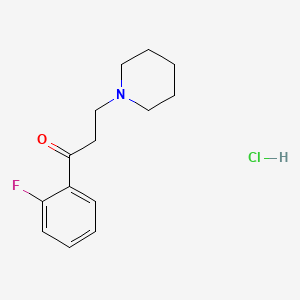
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at the 3-position, a dimethylamino group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 1-position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- typically involves multi-step organic reactions. One common method involves the alkylation of uracil derivatives. For instance, the introduction of the allyl group can be achieved through the reaction of uracil with allyl bromide in the presence of a base such as potassium carbonate. The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine. The phenyl group is often introduced through a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the allyl group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides or aldehydes, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- involves its interaction with specific molecular targets. The compound can intercalate into nucleic acids, disrupting their normal function. Additionally, it can inhibit enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may interfere with DNA replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil, 3-allyl-5-butyl-6-methyl-: Similar structure but with a butyl group instead of a dimethylamino group.
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-: Contains a cyclohexyl group and lacks the phenyl group present in Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl-.
Uniqueness
The unique combination of functional groups in Uracil, 3-allyl-5-(dimethylamino)-6-methyl-1-phenyl- imparts distinct chemical and biological properties. The presence of the allyl and dimethylamino groups enhances its reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets .
Eigenschaften
CAS-Nummer |
32150-60-0 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
5-(dimethylamino)-6-methyl-1-phenyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-5-11-18-15(20)14(17(3)4)12(2)19(16(18)21)13-9-7-6-8-10-13/h5-10H,1,11H2,2-4H3 |
InChI-Schlüssel |
IDKUACLJPBLSHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)CC=C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



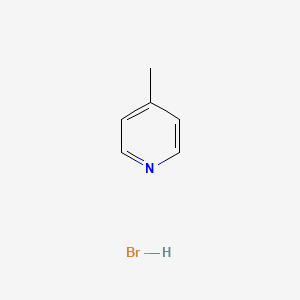
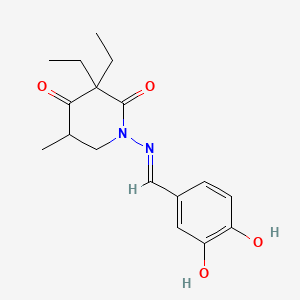
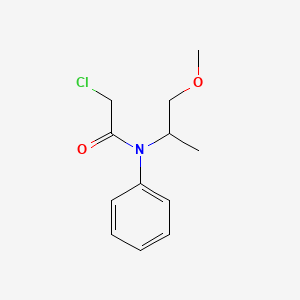
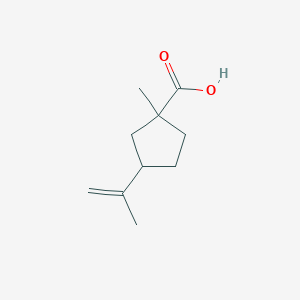
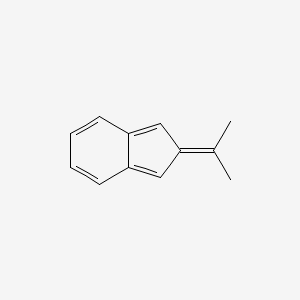
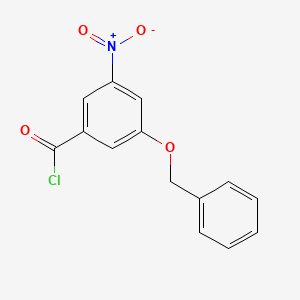
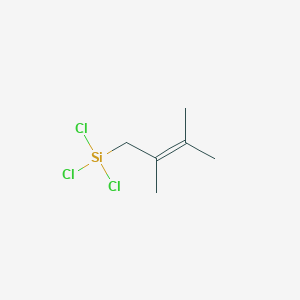
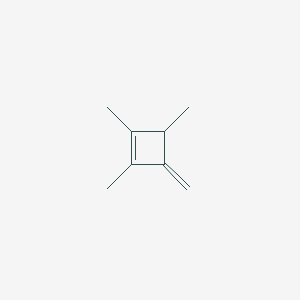
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
